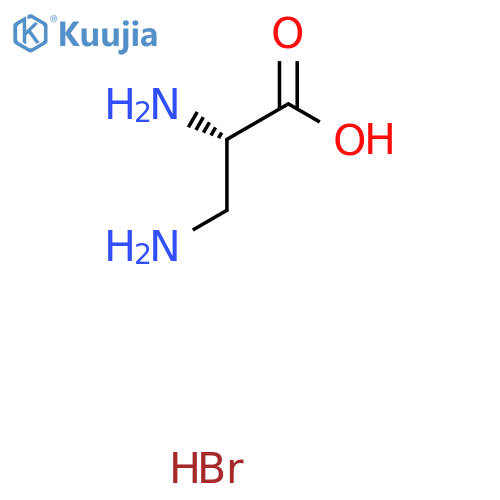Cas no 1186-65-8 (H-Dap-OH.HBr)

H-Dap-OH.HBr structure
商品名:H-Dap-OH.HBr
CAS番号:1186-65-8
MF:C3H9BrN2O2
メガワット:185.019759893417
CID:2893683
H-Dap-OH.HBr 化学的及び物理的性質
名前と識別子
-
- H-Dap-OH.HBr
- Alanine, 3-amino-, hydrobromide
- (2S)-2,3-diaminopropanoic acid;hydrobromide
- 3-Amino-L-alanine--hydrogen bromide (1/1)
-
- インチ: 1S/C3H8N2O2.BrH/c4-1-2(5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H/t2-;/m0./s1
- InChIKey: IZNPALADKWAZMW-DKWTVANSSA-N
- ほほえんだ: Br.OC([C@H](CN)N)=O
計算された属性
- せいみつぶんしりょう: 183.98474 g/mol
- どういたいしつりょう: 183.98474 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 73.3
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 185.02
- トポロジー分子極性表面積: 89.3
H-Dap-OH.HBr 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D193373-500mg |
H-Dap-OH.HBr |
1186-65-8 | 500mg |
$ 80.00 | 2022-06-05 | ||
| TRC | D193373-50mg |
H-Dap-OH.HBr |
1186-65-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D193373-100mg |
H-Dap-OH.HBr |
1186-65-8 | 100mg |
$ 65.00 | 2022-06-05 |
H-Dap-OH.HBr 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
1186-65-8 (H-Dap-OH.HBr) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1189426-16-1(Sulfadiazine-13C6)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量